Fragment-Like Physicochemical Profile vs. Larger Aminopyrrolidine Drug Candidates
The target compound exhibits a molecular weight of 237.32 g/mol, which is significantly lower than typical aminopyrrolidine-based monoamine reuptake inhibitors (e.g., compounds in Otsuka Pharmaceutical's patent US 10,000,450 B2 often exceed 350 g/mol). Its calculated lipophilicity (XLogP3-AA = 0.1) and topological polar surface area (TPSA = 84.5 Ų) place it within the 'rule of three' guidelines for fragment-based screening, unlike heavier, more lipophilic development candidates [1]. This is a Class-level inference based on fragment property guidelines.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 237.32 g/mol |
| Comparator Or Baseline | Typical aminopyrrolidine reuptake inhibitors (MW > 350 g/mol, from patent US 10,000,450 B2 examples) |
| Quantified Difference | ≥ 32% lower molecular weight |
| Conditions | Computed property vs. literature patent examples |
Why This Matters
Lower molecular weight and lipophilicity favor higher solubility and permeability, critical for fragment screening hit identification and subsequent efficient lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 112708536: 1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
